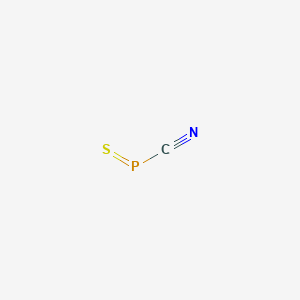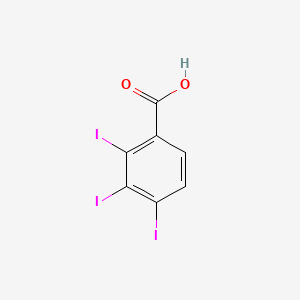
2,3,4-Triiodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Triiodobenzoic acid is an organic compound with the molecular formula C7H3I3O2. It is a derivative of benzoic acid where three hydrogen atoms are replaced by iodine atoms at the 2, 3, and 4 positions on the benzene ring. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Triiodobenzoic acid typically involves the iodination of benzoic acid derivatives. One common method includes the reaction of 2-aminobenzoic acid with iodine monochloride to form 2-amino-3,4,5-triiodobenzoic acid, which is then diazotized and reacted with potassium iodide to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Triiodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while oxidation and reduction reactions can produce different carboxylic acid derivatives.
Scientific Research Applications
2,3,4-Triiodobenzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other iodinated compounds.
Biology: Acts as an auxin transport inhibitor, affecting plant growth and development.
Medicine: Utilized as a contrast agent in X-ray imaging to improve the visualization of pathological tissues.
Industry: Employed in the synthesis of radiopaque polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4-Triiodobenzoic acid involves its role as an auxin transport inhibitor. It specifically inhibits the polar transport of auxins by regulating the binding to the plasma membrane of PIN-FORMED (PIN) transport proteins of indole-3-acetic acid (IAA) efflux . This inhibition affects various physiological processes in plants, including growth and development.
Comparison with Similar Compounds
2,3,5-Triiodobenzoic Acid: Another iodinated derivative of benzoic acid with similar applications in plant biology and medicine.
3-Amino-2,4,6-Triiodobenzoic Acid: Used in the preparation of polymeric hydrogel-based particles for vascular embolization.
Uniqueness: 2,3,4-Triiodobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit auxin transport makes it particularly valuable in plant biology research.
Properties
CAS No. |
27836-94-8 |
|---|---|
Molecular Formula |
C7H3I3O2 |
Molecular Weight |
499.81 g/mol |
IUPAC Name |
2,3,4-triiodobenzoic acid |
InChI |
InChI=1S/C7H3I3O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12) |
InChI Key |
CUDQZSUUZBNXGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)I)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


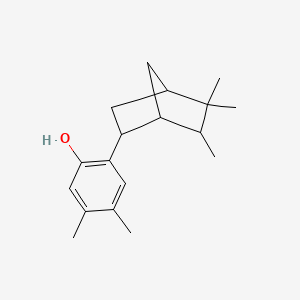

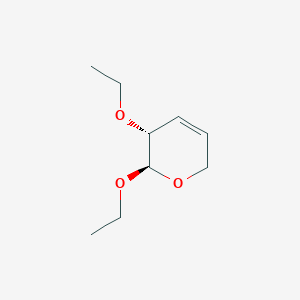
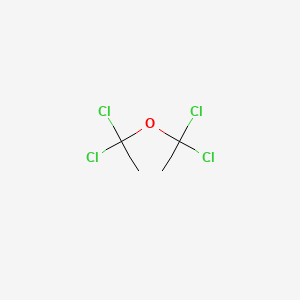
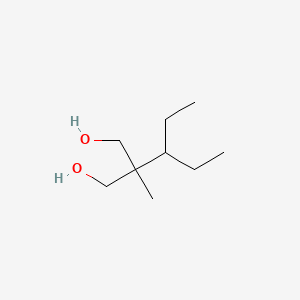

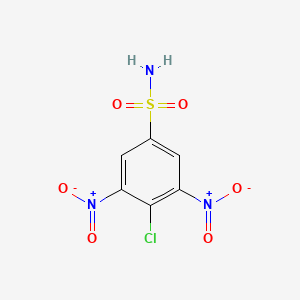
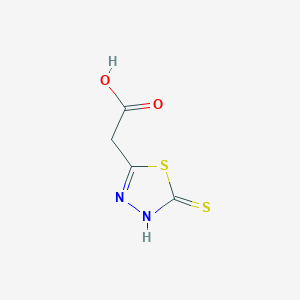
![1-[(Z)-hex-1-enyl]-2-methylcyclohexane](/img/structure/B14686175.png)
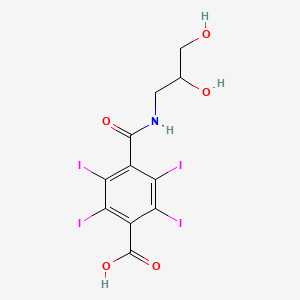
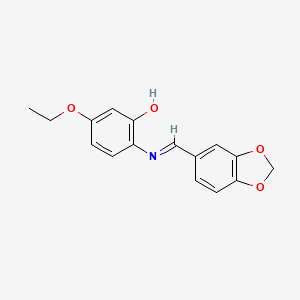
![1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane](/img/structure/B14686182.png)
